molecular formula C26H35BrN4O2S B5237592 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5237592
M. Wt: 547.6 g/mol
InChI Key: MYEWDVZXVAPGCC-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of Dihexylamino Group: The dihexylamino group can be introduced through nucleophilic substitution reactions, where a suitable dihexylamine reacts with a halogenated quinoxaline derivative.

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the brominated quinoxaline derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of quinoxaline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit enzymes like kinases or proteases, affecting cellular signaling pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide
  • 4-bromo-N-[3-(diethylamino)quinoxalin-2-yl]benzenesulfonamide
  • 4-bromo-N-[3-(dimethylamino)quinoxalin-2-yl]benzenesulfonamide

Uniqueness

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the dihexylamino group, which can influence its lipophilicity, electronic properties, and biological activity. This makes it distinct from other similar compounds with different alkyl or aryl substituents.

Properties

IUPAC Name

4-bromo-N-[3-(dihexylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrN4O2S/c1-3-5-7-11-19-31(20-12-8-6-4-2)26-25(28-23-13-9-10-14-24(23)29-26)30-34(32,33)22-17-15-21(27)16-18-22/h9-10,13-18H,3-8,11-12,19-20H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWDVZXVAPGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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